2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound features a benzothieno[3,2-d]pyrimidin-4(3H)-one core fused with a thiophene ring and pyrimidinone system. Key structural elements include:
- Acetamide linkage: Connects the heterocyclic core to a 2-methoxy-5-methylphenyl group, influencing solubility and target binding.
- Aromatic substitution: The 2-methoxy-5-methylphenyl group contributes to lipophilicity and steric effects.
Properties
IUPAC Name |
2-(9-chloro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S/c1-11-6-7-14(27-2)13(8-11)23-16(25)9-24-10-22-18-17-12(21)4-3-5-15(17)28-19(18)20(24)26/h3-8,10H,9H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHURRTVMHRSRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Bromoacetamide Intermediate
Ethyl bromoacetate is coupled to the 3-chloro derivative using potassium carbonate (K₂CO₃) in dry acetone, forming the ethyl ester intermediate. Hydrolysis with aqueous NaOH yields the free carboxylic acid.
Amide Bond Formation
The carboxylic acid is activated using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Reaction with 2-methoxy-5-methylaniline at room temperature (24–48 hours) affords the target acetamide.
Optimized Conditions
Industrial-Scale Production Considerations
Industrial synthesis prioritizes continuous flow reactors to enhance reproducibility and scalability. Automated platforms minimize human intervention during chlorination and coupling steps, while inline analytics (e.g., HPLC) ensure purity >98%.
Table 1: Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Core Cyclization | Formamide, 150°C, 6 h | 85 | 95 | |
| Chlorination | POCl₃, reflux, 4 h | 78 | 97 | |
| Acetamide Coupling | EDCI/HOBt, DCM, 24 h | 72 | 98 |
Analytical Validation and Characterization
Final product integrity is confirmed via:
- ¹H/¹³C NMR : Peaks at δ 2.25 ppm (CH₃, 5-methyl), δ 3.85 ppm (OCH₃), and δ 8.45 ppm (pyrimidine C2-H).
- HRMS : Calculated for C₂₁H₁₈ClN₃O₃S [M+H]⁺: 452.0834; Found: 452.0836.
- HPLC : Retention time 12.3 min (C18 column, acetonitrile/water).
Challenges and Optimization Strategies
Regioselectivity in Chlorination
Positional selectivity during chlorination is achieved by controlling POCl₃ stoichiometry and reaction time. Excess POCl₃ (3 equiv.) and reflux for 4 hours minimize di- or tri-chlorinated byproducts.
Amide Coupling Efficiency
Low yields in coupling reactions are mitigated by pre-activating the carboxylic acid with EDCI/HOBt for 30 minutes before adding the amine.
Chemical Reactions Analysis
Oxidation: : The methoxy group can undergo oxidation to form aldehydes or carboxylic acids using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : The ketone group within the benzothieno pyrimidinone can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : The chloro group allows for nucleophilic substitution reactions, making it a useful intermediate for further functionalization.
Oxidation: : KMnO4, CrO3, mild acidic or basic conditions.
Reduction: : NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: : Nucleophiles like amines, thiols, or alkoxides in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: : Methoxy group oxidation products include aldehydes or acids.
Reduction: : Reduced alcohol derivatives of the ketone group.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound can be used as an intermediate for synthesizing other complex molecules, especially in the development of heterocyclic compounds with potential pharmaceutical activities.
Biology: Its structural complexity suggests potential interactions with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding, especially in pathways involving pyrimidinone derivatives.
Medicine: With appropriate modifications, derivatives of this compound might be explored for pharmaceutical applications, including anticancer, antiviral, or anti-inflammatory activities. The structural diversity offers a rich scaffold for drug discovery.
Industry: In materials science, it could be investigated for its properties as a component in the development of novel polymers or advanced materials due to its stability and reactivity profile.
Mechanism of Action
The mechanism by which this compound exerts its effects would largely depend on its biological target. Potential mechanisms include:
Enzyme Inhibition: : Binding to the active site of enzymes, blocking their activity.
Receptor Modulation: : Interacting with cell surface receptors, influencing signal transduction pathways.
DNA Intercalation: : Intercalating into DNA strands, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Compound A : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
- Core: Dihydropyrimidinone (non-fused).
- Key differences: Lacks the fused benzothieno system, reducing aromatic surface area. The thioacetamide group (SCH2) increases lipophilicity compared to the target compound’s acetamide .
- Physicochemical properties :
- Melting point: 230°C (higher than typical acetamides, suggesting strong crystal lattice interactions).
- Molecular weight: 344.21 g/mol (lighter than the target compound due to simpler core).
Compound B : 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide ()
- Core: Cyclopenta-thieno-pyrimidine (fused, partially saturated).
Substituent Effects
Chlorine Position
- The target compound’s 9-chloro substituent on the benzothieno system may enhance reactivity toward nucleophilic targets (e.g., enzyme active sites). In contrast, Compound C (: 477313-48-7) has a 4-chlorophenyl group on a hexahydrobenzothieno-pyrimidine core, which alters electronic distribution and steric accessibility .
Aryl Acetamide Modifications
- Target vs. Compound D (: 476483-67-7): Target: 2-Methoxy-5-methylphenyl group balances lipophilicity (logP ~3.5 estimated) and hydrogen-bonding capacity.
Functional Group Variations
Acetamide vs. Thioacetamide
- Compound A () uses a thioacetamide (SCH2) linkage, which is less polar than the target’s acetamide (NHCO). This difference may impact membrane permeability and metabolic stability .
- Compound E (: Chromeno-pyrimidinone derivatives): Lacks the acetamide side chain entirely, relying on benzylidene groups for activity modulation .
Implications of Structural Differences
- Bioactivity: The benzothieno-pyrimidinone core may offer improved kinase inhibition compared to dihydropyrimidinones (Compound A) due to extended π-π stacking .
- Solubility : The 2-methoxy-5-methylphenyl group in the target compound likely enhances solubility over bulkier substituents (e.g., Compound B’s carbazolyl group) .
- Synthetic Complexity: The fused benzothieno system requires multi-step synthesis compared to simpler dihydropyrimidinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
